molecular formula C6H7FN2 B1280343 (3-Fluoropyridin-2-yl)methanamine CAS No. 312904-51-1

(3-Fluoropyridin-2-yl)methanamine

Cat. No. B1280343
M. Wt: 126.13 g/mol
InChI Key: QLRSPKRGYAGOEC-UHFFFAOYSA-N
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Description

The compound (3-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine atom and the amine group in the molecule suggests potential reactivity and utility in various chemical contexts.

Synthesis Analysis

The synthesis of fluoropyridines, such as (3-Fluoropyridin-2-yl)methanamine, can be achieved through fluorodenitration reactions. An efficient method for this transformation involves the use of tetrabutylammonium fluoride (TBAF) under mild conditions, which is capable of converting 2- or 4-nitro-substituted pyridines into their corresponding fluoropyridines. However, for 3-nitropyridines, the presence of electron-withdrawing groups is necessary for the reaction to proceed efficiently .

Molecular Structure Analysis

The molecular structure of (3-Fluoropyridin-2-yl)methanamine would be characterized by the presence of a pyridine ring substituted with a fluorine atom at the 3-position and a methanamine group. The structure of related compounds has been confirmed using various spectroscopic techniques such as IR, 1H NMR, and Mass spectrometry .

Chemical Reactions Analysis

While the specific chemical reactions of (3-Fluoropyridin-2-yl)methanamine are not detailed in the provided papers, the general reactivity of fluoropyridines and methanamines can be inferred. Fluoropyridines are known to participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom. Methanamines, on the other hand, can engage in reactions typical of primary amines, such as the formation of Schiff bases or amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Fluoropyridin-2-yl)methanamine would likely include a high degree of chemical stability due to the aromatic nature of the pyridine ring and the strong carbon-fluorine bond. The compound's solubility, boiling point, and melting point would be influenced by the presence of the amine group, which could facilitate hydrogen bonding with solvents or other molecules. The compound's spectroscopic properties, such as IR and NMR spectra, would be indicative of its functional groups and molecular structure .

Scientific Research Applications

Biased Agonists for Antidepressant Activity

(3-Fluoropyridin-2-yl)methanamine derivatives have been investigated for their potential as "biased agonists" of serotonin 5-HT1A receptors, particularly in the context of antidepressant-like activity. Research indicates that certain aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a class that includes (3-fluoropyridin-2-yl)methanamine, demonstrate high selectivity and efficacy in stimulating ERK1/2 phosphorylation in rat cortex, showing promise as antidepressant drug candidates (Sniecikowska et al., 2019).

Catalysts in Chemical Reactions

Ni(II) complexes of fluorinated tripodal ligands, including derivatives of (3-fluoropyridin-2-yl)methanamine, have been synthesized and shown to catalyze oxidation reactions efficiently. These complexes demonstrate potential in oxidation of cyclohexane and in C-O coupling reactions of phenol with aryl halides, indicating their utility in organic synthesis (Kerbib et al., 2020).

Antibacterial and Antifungal Properties

A synthesized compound related to (3-fluoropyridin-2-yl)methanamine, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has displayed notable antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Rao et al., 2013).

Photophysical Properties and Photocytotoxicity

The photophysical properties of compounds including (anthracen-9-yl)methanamines, which can be related to (3-fluoropyridin-2-yl)methanamine derivatives, have been studied. These compounds demonstrate intramolecular photoinduced electron transfer leading to quenching of excited states. This property could be significant in the development of photodynamic therapies and molecular imaging techniques (Mathew et al., 2020).

Safety And Hazards

When handling (3-Fluoropyridin-2-yl)methanamine, it is recommended to use suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

(3-fluoropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRSPKRGYAGOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458608
Record name (3-fluoropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoropyridin-2-yl)methanamine

CAS RN

312904-51-1
Record name 3-Fluoro-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312904-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-fluoropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 3-fluoro-pyridine-2-carbonitrile (0.81 g, 6.63 mmol) and Pd/C (0.20 g, 10% wt) in 10 ml of MeOH and 2.7 ml of concentrated HCl was placed under H2 which was provided by a balloon and stirred at RT for 4 h, filtered through Celite®, condensed, the residue was purified by flash column chromatography, 0.13 g of the titled compound was obtained as a light yellowish oil. MS (ES+): 127.1 (M+H)+. Calc'd for C6H7FN2—126.13.
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 6.11 g (50.1 mmol) of 2-cyano-3-fluoropyridine in 250 mL of ethanol and 12.5 mL (150 mmol) of conc. HCl was hydrogenated over 1.90 g of 10% palladium on carbon at 40 psi for 16 h. The catalyst was removed by filtration and the solvents removed at reduced pressure. The resulting solid was diluted with acetonitrile and filtered to give 8.0 g of A as an off-white solid: 1H NMR (CD3OD) δ 8.48 (d, 1H, 4.8 Hz), 7.69 (td, 1H, 9.2, 1.1 Hz), 7.68 (ddd, 1H, 8.8, 4.4, 4.4 Hz), 4.34 (s, 2H).
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoropyridin-2-yl)methanamine
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Citations

For This Compound
5
Citations
DB Horne, K Biswas, J Brown… - Journal of Medicinal …, 2018 - ACS Publications
Transient-receptor-potential melastatin 8 (TRPM8), the predominant mammalian cold-temperature thermosensor, is a nonselective cation channel expressed in a subpopulation of …
Number of citations: 47 pubs.acs.org
MG Beaver, NF Langille, S Cui, YQ Fang… - … Process Research & …, 2016 - ACS Publications
The development and demonstration of a crystallization-induced dynamic resolution (CIDR) to prepare a chiral diarylmethylamine, a key intermediate toward the synthesis of a potent …
Number of citations: 20 pubs.acs.org
N Papaioannou, MJ Fray, A Rennhack… - The Journal of …, 2020 - ACS Publications
The synthesis of a series of 2-amidomethylated pyridines (3–8) was investigated, starting from 4-chloro-3-fluoropyridine. Kinetic deprotonation at −75 C followed by reaction with DMF …
Number of citations: 6 pubs.acs.org
HS Sutherland, PJ Choi, GL Lu, AC Giddens… - Pharmaceuticals, 2022 - mdpi.com
Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). In this work, we report the …
Number of citations: 3 www.mdpi.com
GR Gnawali, K Okumura, K Perez, R Gallagher… - Medicinal Chemistry …, 2022 - Springer
Compound VBT-5445 was identified as an inhibitor to block the association of Pim and the protein Enhancer of Decapping 3 (EDC3), a Pim substrate, which normally functions to …
Number of citations: 3 link.springer.com

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